

Technical Guide: Structural Characterization of 2,5-Dimethyl-1H-pyrrol-1-amine Derivatives

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Compound of Interest

Compound Name:	2,5-dimethyl-1H-pyrrol-1-amine
CAS No.:	765-71-9
Cat. No.:	B3057080

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Executive Summary

This guide details the structural analysis of **2,5-dimethyl-1H-pyrrol-1-amine** (CAS 765-71-9) and its functionalized derivatives.^{[1][2][3][4][5]} As a specialized hydrazine derivative of the pyrrole scaffold, this compound serves as a critical intermediate in the synthesis of bioactive Schiff bases, N-aminoazoles, and pharmaceutical hydrazones.

For drug development professionals, the primary challenge lies in distinguishing the N-amino pyrrole core from its potential degradants (such as 2,5-hexanedione reversion products) and characterizing the electronic environment of the exocyclic amino group, which dictates its reactivity in subsequent conjugation steps.

Synthetic Context & Causality

To understand the impurities and structural nuances, one must first grasp the genesis of the molecule. The synthesis typically employs the Paal-Knorr condensation.^{[1][4]}

The Paal-Knorr Mechanism (Hydrazine Variant)

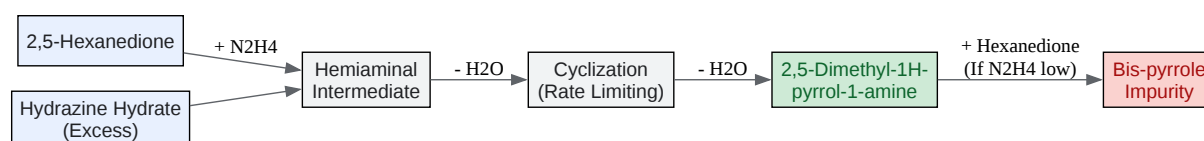
Unlike standard amine protection, the use of hydrazine hydrate introduces a competition between forming the mono-pyrrole (target) and the bis-pyrrole (impurity).[3][4][5]

- Reaction: 2,5-Hexanedione + Hydrazine Hydrate

2,5-Dimethyl-1H-pyrrol-1-amine + 2 H

O.[1][3][4][5]

- Critical Control Point: A large excess of hydrazine is required to suppress the formation of the bis-compound (where one hydrazine molecule condenses with two diketone molecules).



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Caption: Mechanistic flow of the Paal-Knorr synthesis highlighting the critical divergence point for impurity formation.[1][3][4][5]

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR)

The symmetry of the 2,5-dimethyl substitution pattern simplifies the NMR spectrum, making any asymmetry (indicative of impurities or derivatization) immediately apparent.

H NMR Analysis (CDCl

, 300-400 MHz)

Proton Environment	Chemical Shift (ppm)	Multiplicity	Integration	Structural Insight
Methyl (-CH ₃)	2.05 – 2.25	Singlet (s)	6H	High field due to electron-rich ring. [1][3][4][5] Equivalence confirms C2/C5 symmetry.
Ring Protons (H3/H4)	5.70 – 5.85	Singlet (s)	2H	Characteristic pyrrole aromatic region. Lack of coupling confirms 2,5-substitution.[1]
Amino (-NH ₂)	3.50 – 4.80	Broad (br s)	2H	Highly variable. [3][4][5] Shift depends on concentration and solvent (H-bonding).[1][3][4][5] Exchangeable with D ₂ O.

Expert Insight: If you observe a splitting of the methyl signal or the ring proton signal into two distinct peaks, the symmetry is broken. This often indicates the formation of a Schiff base derivative (where the N=C bond restricts rotation) or oxidation of the ring.

C NMR Analysis

- Methyl Carbons:

11.0 – 13.0 ppm.

- Ring Carbons (C3/C4):

103.0 – 106.0 ppm (Shielded).

- Ring Carbons (C2/C5):

127.0 – 130.0 ppm (Deshielded by N and methyls).

Mass Spectrometry (HRMS)

- Molecular Ion:

observed at m/z 111.09 (Calculated for C

H

N

).

- Fragmentation Pattern:

- Loss of NH

: A fragment at m/z 94 (loss of 16 Da) suggests the cleavage of the N-N bond, leaving the 2,5-dimethylpyrrole radical cation. This is a diagnostic cleavage for N-aminopyrroles.^{[1][3][4][5]}

- Loss of Methyl:

peaks are common but less diagnostic.^{[3][4][5]}

Infrared Spectroscopy (FT-IR)

- Primary Amine: Two weak-to-medium bands at 3300–3400 cm

(asymmetric and symmetric N-H stretch).^{[1][3][4][5]}

- C=C Ring Stretch: ~1500–1600 cm

.^{[1][3][4][5]}

- Absence of C=O: Crucial to confirm the complete conversion of the starting 2,5-hexanedione (which would show strong C=O at ~1715 cm

).[4][5]

Derivatization: The Schiff Base Pathway

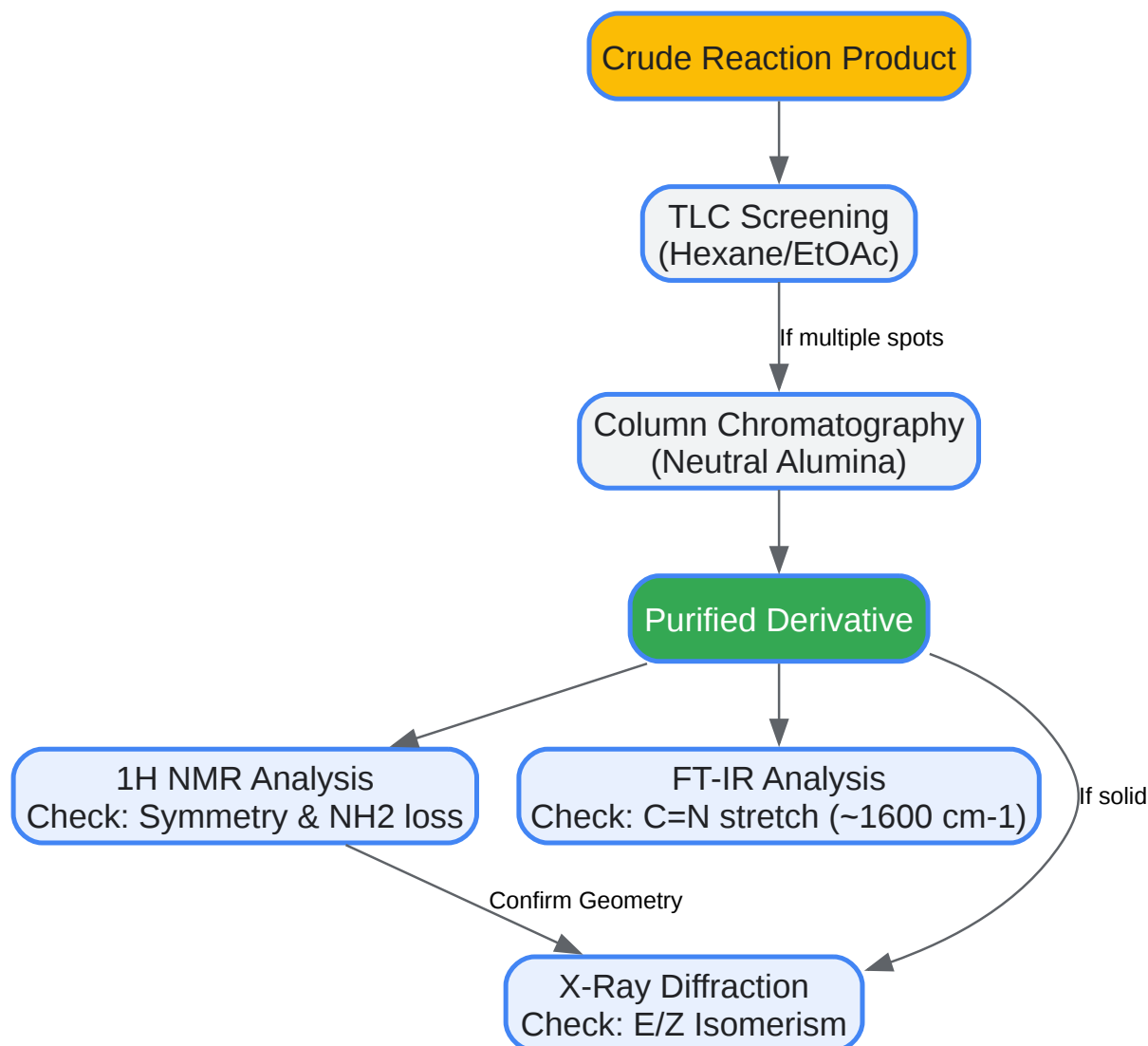
The most common application of **2,5-dimethyl-1H-pyrrol-1-amine** in drug development is its condensation with aldehydes to form pyrrolyl-hydrazones (Schiff bases).[1][3][4][5] These derivatives often exhibit antitubercular and antifungal activity.

Structural Changes upon Derivatization:

- Disappearance of NH

: The broad singlet at 3.5-4.8 ppm vanishes.[1]

- Appearance of Imine Proton: A sharp singlet (or doublet if coupled) appears downfield at 8.0 – 9.5 ppm (-N=CH-).[3][4][5]
- Crystal Structure Considerations: The N-N bond allows for rotation, but the imine double bond (C=N) creates E/Z isomerism. Most stable derivatives adopt the E-configuration to minimize steric clash between the pyrrole methyls and the aldehyde substituent.



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Caption: Workflow for the isolation and structural validation of pyrrole-amine derivatives.

Experimental Protocol: Synthesis & Analysis

Objective: Synthesis and Characterization of 2,5-dimethyl-N-(4-methoxybenzylidene)-1H-pyrrol-1-amine (Example Schiff Base).

Step 1: Synthesis of the Core

- Reagents: Dissolve 2,5-hexanedione (10 mmol) in ethanol (20 mL).

- Addition: Add hydrazine hydrate (15 mmol, 1.5 eq) dropwise containing catalytic acetic acid (0.5 mL). Note: Excess hydrazine prevents dimer formation.[1][3][4]
- Reflux: Heat at 80°C for 4 hours. Monitor by TLC (visualize with iodine chamber; amine turns brown).
- Workup: Evaporate solvent. Dissolve residue in CH

Cl

, wash with water (to remove excess hydrazine), dry over Na

SO

, and concentrate.

Step 2: Derivatization (Schiff Base Formation)[5]

- Reaction: Mix the isolated 1-aminopyrrole (1 eq) with 4-methoxybenzaldehyde (1 eq) in ethanol.
- Catalysis: Add 2 drops of glacial acetic acid. Reflux for 2-6 hours.[1][3][4][5]
- Crystallization: Cool the mixture. The Schiff base typically precipitates as a solid. Filter and recrystallize from ethanol.

Step 3: Self-Validating Analysis[1][3][4][5]

- Validation Check 1 (IR): Ensure the carbonyl peak of the aldehyde (~1690 cm⁻¹) is gone. If present, reaction is incomplete.
- Validation Check 2 (NMR): Integrate the methyl peak (2.1 ppm) against the imine proton (~8.5 ppm). Ratio must be 6:1.
- Validation Check 3 (MP): Sharp melting point indicates high purity (e.g., >150°C for many aryl derivatives).

References

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- NMR Data Verification: "Spectral Database for Organic Compounds (SDBS) - 2,5-Dimethyl-1H-pyrrole derivatives."
- Crystallographic Data: "Crystal structure of N-substituted 2,5-dimethylpyrroles." Cambridge Structural Database (CSD).

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